2',4'-Dichloroacetophenone
Overview
Description
2’,4’-Dichloroacetophenone, with the chemical formula C8H6Cl2O, is a white crystalline solid characterized by its dichloro and acetophenone functional groups . This compound is known for its applications in various chemical processes, including the production of pharmaceuticals, agrochemicals, and dyes . It is also used as a flavoring agent in the food industry and has potential antimicrobial and antifungal properties .
Scientific Research Applications
2’,4’-Dichloroacetophenone has a wide range of applications in scientific research:
Mechanism of Action
Mode of Action
2’,4’-Dichloroacetophenone is known to undergo enzymatic reduction to methyl ketones . This suggests that it may interact with its targets through a reduction mechanism, leading to changes in the target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2’,4’-Dichloroacetophenone . For instance, its reactivity suggests that it could be sensitive to factors such as pH and temperature. Moreover, its potential for environmental release suggests that it could have ecological impacts .
Safety and Hazards
Future Directions
There are ongoing research and patent applications related to 2’,4’-Dichloroacetophenone. For example, a patent application discloses a method for producing 2’,4’-Dichloroacetophenone using m-dichlorobenzene as a raw material . This suggests that there is ongoing interest in finding new methods and applications for this compound.
Biochemical Analysis
Biochemical Properties
It is known that it can undergo various transformations in biological systems
Cellular Effects
Safety data sheets indicate that it can cause skin irritation and serious eye irritation , suggesting that it may have some impact on cellular function.
Molecular Mechanism
It is known to undergo reduction to 2’,4’-dichloroacetophenone by glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 33-34 °C (lit.) and a boiling point of 140-150 °C/15 mmHg (lit.) . This suggests that it is stable under normal laboratory conditions.
Metabolic Pathways
It is known to undergo reduction to 2’,4’-dichloroacetophenone by glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain .
Transport and Distribution
Given its lipophilic nature (LogP 2.62 at 20℃ ), it is likely to be able to cross cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dichloroacetophenone typically involves the acylation of m-dichlorobenzene with acetic anhydride in the presence of anhydrous aluminum trichloride as a catalyst . The reaction proceeds through acylation, hydrolysis, washing, distillation, and crystallization steps . Another method involves the use of acetyl chloride as the acylating agent under similar conditions .
Industrial Production Methods: In industrial settings, the production of 2’,4’-Dichloroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of m-dichlorobenzene and acetic anhydride, with anhydrous aluminum trichloride as a catalyst . The reaction mixture undergoes hydrolysis, followed by washing, distillation, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2’,4’-Dichloroacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Comparison with Similar Compounds
2’,4’-Dichloroacetophenone can be compared with other similar compounds, such as:
2-Chloroacetophenone: Similar in structure but with only one chlorine atom, making it less reactive in substitution reactions.
2,2’,4’-Trichloroacetophenone: Contains an additional chlorine atom, which can influence its reactivity and applications.
4’-Methoxyacetophenone: Substituted with a methoxy group instead of chlorine, leading to different chemical properties and uses.
Uniqueness: 2’,4’-Dichloroacetophenone’s unique combination of dichloro and acetophenone functional groups makes it a versatile reagent in organic synthesis and a valuable intermediate in the production of various pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCRWEBERCXJCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022182 | |
Record name | 1-(2,4-Dichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2234-16-4 | |
Record name | 2′,4′-Dichloroacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2234-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',4'-Dichloroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',4'-Dichloroacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanone, 1-(2,4-dichlorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(2,4-Dichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,4-dichlorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2',4'-DICHLOROACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7F2608H5H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2',4'-Dichloroacetophenone in chemical synthesis?
A1: this compound serves as a valuable building block in organic synthesis. [] Notably, it acts as a key precursor in synthesizing propiconazole, a widely used fungicide. [] The compound's structure, featuring a reactive ketone moiety and two chlorine substituents, allows for various chemical transformations, making it versatile for developing pharmaceuticals and agrochemicals.
Q2: Can you describe a specific synthetic route for preparing this compound?
A2: One efficient method involves a three-step process starting with glacial acetic acid and m-dichlorobenzene. [, ] First, bromination introduces a bromine atom to the molecule. This is followed by chlorination, introducing the chlorine substituents. Finally, acylation leads to the formation of this compound. The overall yield for this synthesis is reported to be 70%.
Q3: What analytical techniques are commonly used to confirm the identity and purity of synthesized this compound?
A3: Researchers often employ a combination of spectroscopic methods to characterize this compound. [, ] These include:
Q4: Are there any documented studies investigating the environmental fate and potential impact of this compound?
A4: While the provided research articles focus on the synthesis and application of this compound, they don't delve into its environmental impact. Further research is necessary to assess its ecotoxicological effects, degradation pathways, and potential risks to ecosystems.
Q5: How does the use of this compound in the production of propiconazole contribute to greener chemistry principles?
A5: The research highlights a method for propiconazole synthesis using this compound that prioritizes cleaner production. [] This optimized process minimizes the types and amounts of solvents required, directly reducing wastewater generation. This aligns with green chemistry principles that advocate for reducing hazardous waste and promoting sustainable chemical manufacturing practices.
Q6: What are the potential advantages of using a phase transfer catalyst in the synthesis of propiconazole from this compound?
A6: The use of a phase transfer catalyst during the reaction of this compound with 1,2,4-triazole sylvite offers several advantages. [] These catalysts facilitate reactions between reactants present in different phases (e.g., aqueous and organic), improving reaction rates and yields. This can lead to milder reaction conditions, reduced waste, and enhanced overall efficiency in propiconazole synthesis.
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